molecular formula C10H15BO3 B13345787 (3-Cyclohexylfuran-2-yl)boronic acid CAS No. 2225170-31-8

(3-Cyclohexylfuran-2-yl)boronic acid

Cat. No.: B13345787
CAS No.: 2225170-31-8
M. Wt: 194.04 g/mol
InChI Key: VLUFDYGWIUUHHH-UHFFFAOYSA-N
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Description

(3-Cyclohexylfuran-2-yl)boronic acid (CAS 2225170-31-8) is a high-purity boronic acid derivative with a molecular formula of C₁₀H₁₅BO₃ and a molecular weight of 194.04 g/mol . This compound serves as a valuable building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions . Its primary application is in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group enables the precise formation of carbon-carbon bonds . This reactivity is widely employed in the pharmaceutical industry to construct complex molecules and biologically active compounds for drug development . Furthermore, its stability and reactivity make it suitable for use in material science, contributing to the development of organic electronic materials and polymers . The compound should be stored at -20°C . This product is intended for research purposes only and is not approved for use in humans or veterinary applications.

Properties

CAS No.

2225170-31-8

Molecular Formula

C10H15BO3

Molecular Weight

194.04 g/mol

IUPAC Name

(3-cyclohexylfuran-2-yl)boronic acid

InChI

InChI=1S/C10H15BO3/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h6-8,12-13H,1-5H2

InChI Key

VLUFDYGWIUUHHH-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CO1)C2CCCCC2)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclohexylfuran-2-yl)boronic acid typically involves the reaction of a cyclohexyl-substituted furan with a boron-containing reagent. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(Oi-Pr)3) . The reaction conditions often require a palladium catalyst and a base, such as potassium acetate, to facilitate the formation of the boronic acid.

Industrial Production Methods

Industrial production methods for boronic acids, including this compound, often involve large-scale Suzuki–Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

(3-Cyclohexylfuran-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the major product is typically a biaryl compound formed by the coupling of the boronic acid with an aryl halide .

Scientific Research Applications

(3-Cyclohexylfuran-2-yl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Cyclohexylfuran-2-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key boronic acid derivatives and their properties, based on evidence from diverse studies:

Compound Name Substituent Features Molecular Weight (g/mol) Key Biological Activity/IC50 Solubility Challenges References
Phenylboronic Acid Aromatic, no cyclohexyl group 121.93 Diagnostic accuracy in β-lactamase detection Moderate aqueous solubility
6-Hydroxynaphthalen-2-yl Boronic Acid Polar hydroxyl group, naphthyl 188.0 Antiproliferative (IC50: 0.1969 µM in 4T1 cells) Precipitates in RPMI medium
Phenanthren-9-yl Boronic Acid Polyaromatic, planar structure 234.08 Antiproliferative (IC50: 0.2251 µM) High lipophilicity
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl] Boronic Acid Bulky methoxyethyl group ~300 (estimated) HDAC inhibition (IC50: 1 µM) Improved solubility due to polar substituent
(3-Cyclohexylfuran-2-yl)boronic Acid Cyclohexyl (lipophilic), furan ~195 (estimated) Inferred: Enhanced membrane permeability Potential solubility issues due to cyclohexyl

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: Meta-substituted aryl boronic acids (e.g., 3-cyclohexylfuran derivatives) often exhibit improved enzyme inhibition compared to ortho-substituted analogs. For example, meta-substituted aryl boronic acids showed IC50 values of 20–30 µM against Streptococcus pneumoniae R39, while ortho-substituted analogs were less effective .

Solubility and Bioavailability :

  • Bulky substituents like cyclohexyl or polyaromatic groups (e.g., phenanthren-9-yl) increase lipophilicity, which can compromise aqueous solubility. For instance, pyren-1-yl boronic acid precipitates in culture media, limiting its in vitro utility .
  • In contrast, polar substituents (e.g., hydroxynaphthyl or methoxyethyl groups) improve solubility but may reduce membrane permeability .

Therapeutic Potential: Boronic acids with bulky substituents, such as triazole or cyclohexyl groups, demonstrate enhanced inhibitory profiles against β-lactamases and histone deacetylases (HDACs). For example, 1-amido-2-triazolylethaneboronic acid showed improved MIC values against β-lactamase-producing pathogens compared to phenyl analogs . The antiproliferative activity of this compound remains speculative but could mirror trends seen in phenanthren-9-yl boronic acid, where lipophilicity correlates with cytotoxicity .

Q & A

Q. How does the cyclohexylfuran substituent influence the electronic properties of the boronic acid in Suzuki-Miyaura couplings?

  • Methodological Answer : The electron-donating cyclohexylfuran group increases boronic acid reactivity by stabilizing the Pd intermediate. Confirm via DFT calculations (e.g., HOMO-LUMO gaps) and optimize reaction conditions (e.g., 1:1.2 molar ratio of aryl halide to boronic acid, 80°C in dioxane) for cross-coupling efficiency .

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